![molecular formula C21H22N4O4 B2542714 2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one CAS No. 895829-49-9](/img/structure/B2542714.png)
2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one" is a derivative of quinazoline, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including antihypertensive properties as indicated by the synthesis of related piperidine derivatives with a quinazoline ring system .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the reaction of substituted quinazolinones with various reagents to introduce additional functional groups. For example, the reaction of 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with N-BOC piperazine followed by deprotection and subsequent treatment with sulfonyl chlorides in the presence of triethylamine (TEA) at room temperature can yield sulfonyl piperazin-1-yl-methyl quinazolinones . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of novel piperazine derivatives with an oxadiazole ring . These compounds were found to crystallize in the monoclinic crystal system with the piperazine ring adopting a chair conformation. Intermolecular hydrogen bonds contribute to the crystal packing, which can be further analyzed using Hirshfeld surface analysis to understand the nature of intermolecular contacts.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions depending on the substituents present on the rings. The stability of these compounds under stress conditions, such as high temperature, light, and oxidants, has been studied, revealing that certain quinazoline derivatives are stable under these conditions but are susceptible to hydrolysis in alkaline and acidic environments . For instance, hydrolysis in an alkaline medium can lead to the cleavage of the amide group, forming degradation products like 2-(4-oxoquinazoline-3-yl)acetic acid and 1-phenylpiperazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific substituents. The stability studies provide insights into the reactivity and degradation pathways of these compounds, which are essential for developing pharmaceutical substances. For example, the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one under various stress conditions suggests that the compound is generally stable, except in the presence of strong bases . This information is critical for the preparation of regulatory documents and ensuring the quality of pharmaceutical substances.
科学的研究の応用
Corrosion Inhibition
The chemical compound 2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one has been investigated for its potential as a corrosion inhibitor for mild steel in acidic environments. In a study by Chen et al. (2021), two piperazine-substituted quinazolin-4(3H)-one derivatives, including this compound, demonstrated effective corrosion inhibition for mild steel in HCl. The research utilized weight loss tests, electrochemical techniques, surface analytical techniques, quantum chemical calculations, and molecular dynamics simulations to establish the compounds' efficacy, with inhibition efficiencies reaching up to 96.6% for similar compounds. The inhibitors were found to behave as mixed-type inhibitors, and their adsorption on the mild steel surface followed the Langmuir adsorption isotherm, indicating potential for development into new corrosion inhibitor platforms (Chen et al., 2021).
Stability Under Stressful Conditions
The stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, a closely related compound, was assessed under various stress conditions to determine its suitability as a pharmaceutical substance. The study, conducted in accordance with ICH guidelines, utilized high-performance liquid chromatography (HPLC), HPLC-MS, and other analytical techniques to evaluate the compound's stability against factors such as high temperature, light, and oxidants. The research found that the compound was stable under most conditions except in alkaline environments, where hydrolysis led to the breakdown of the amide group. This research highlights the importance of considering environmental stability in the development of pharmaceutical substances based on quinazolin-4(3H)-one derivatives (Gendugov et al., 2021).
特性
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-29-18-9-5-4-8-17(18)23-10-12-24(13-11-23)19(26)14-25-20(27)15-6-2-3-7-16(15)22-21(25)28/h2-9H,10-14H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYMSCNTLQDCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2542631.png)
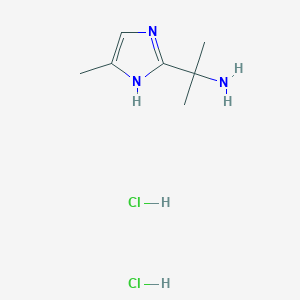
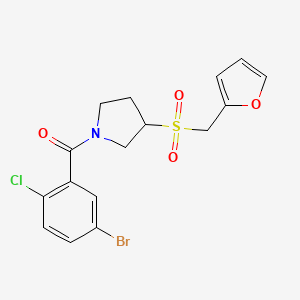
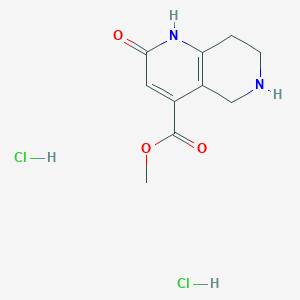
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2542637.png)
![N-Ethyl-N-[2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2542638.png)
![11-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2542639.png)
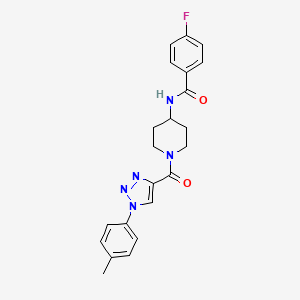
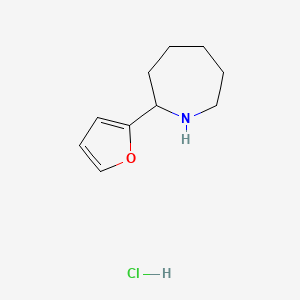
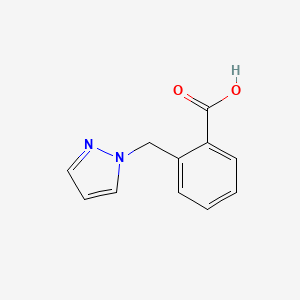
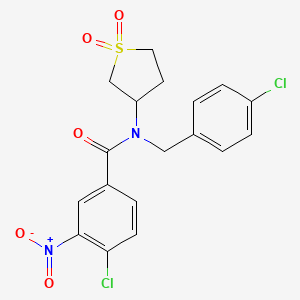

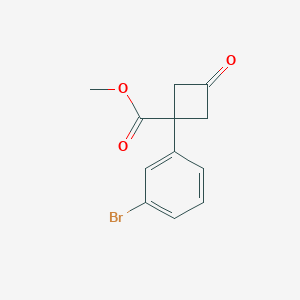
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2542653.png)